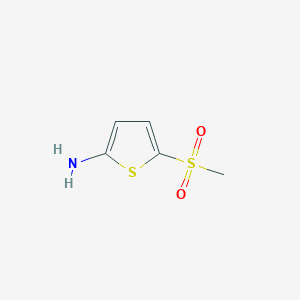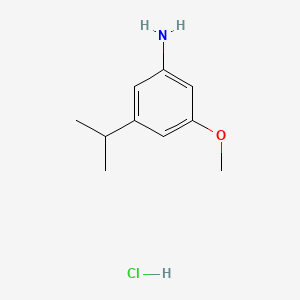![molecular formula C13H19FO2Si B13467442 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde CAS No. 113984-69-3](/img/structure/B13467442.png)
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a fluorinated benzaldehyde. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group on a fluorinated benzaldehyde using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents.
Major Products Formed
Oxidation: 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzoic acid.
Reduction: 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde primarily involves its reactivity as an aldehyde and the stability conferred by the TBS protecting group. The TBS group protects the hydroxyl functionality during various chemical transformations, allowing selective reactions at other sites on the molecule. The fluorine atom can influence the electronic properties of the benzaldehyde, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl alcohol
- 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzoic acid
- 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-chlorobenzaldehyde
Uniqueness
3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde is unique due to the presence of both the TBS protecting group and the fluorine atom. The TBS group provides stability and protection during synthetic procedures, while the fluorine atom imparts distinct electronic properties that can influence the compound’s reactivity and interactions in chemical and biological systems .
Eigenschaften
CAS-Nummer |
113984-69-3 |
|---|---|
Molekularformel |
C13H19FO2Si |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-15)12(11)14/h6-9H,1-5H3 |
InChI-Schlüssel |
KCDWTBCYHZSRNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)

![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)
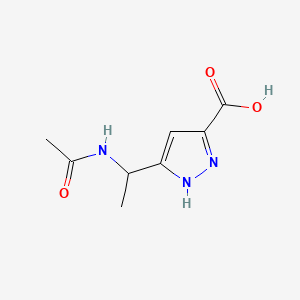
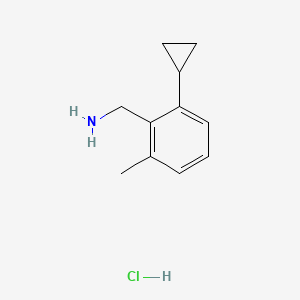
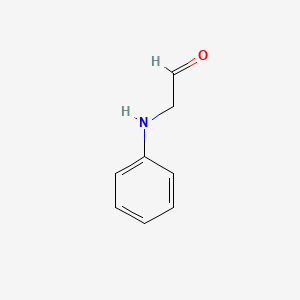


![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
